molecular formula C20H28N2O3 B7139896 N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No.: B7139896
M. Wt: 344.4 g/mol
InChI Key: IWOPSUIBMAYYKN-UHFFFAOYSA-N
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Description

N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a piperidine ring, a cyclohexane moiety, and a benzamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit significant biological activity.

Properties

IUPAC Name

N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-15-7-3-4-8-17(15)18(23)21-16-9-13-22(14-10-16)19(24)20(25)11-5-2-6-12-20/h3-4,7-8,16,25H,2,5-6,9-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOPSUIBMAYYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3(CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexane moiety. One common method involves the reaction of 4-piperidone with cyclohexanone in the presence of a reducing agent to form the hydroxycyclohexane-piperidine intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the cyclohexane moiety can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. Additionally, the benzamide moiety may inhibit certain enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer activity.

    Matrine: A piperidine derivative with antimicrobial and anticancer properties.

    Berberine: An isoquinoline alkaloid with a piperidine ring, known for its broad-spectrum biological activities.

Uniqueness

N-[1-(1-hydroxycyclohexanecarbonyl)piperidin-4-yl]-2-methylbenzamide is unique due to its specific combination of structural features, including the hydroxycyclohexane moiety and the benzamide group. This unique structure may confer distinct biological activities and therapeutic potential compared to other piperidine derivatives.

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